N-benzyl-4-hydroxy-N-methylbenzamide
Description
N-Benzyl-4-hydroxy-N-methylbenzamide (CAS: 1019365-74-2) is a benzamide derivative characterized by a benzyl group attached to the nitrogen of the amide moiety, a methyl group on the amide nitrogen, and a hydroxyl substituent at the para position of the benzene ring (Figure 1). This compound exhibits structural features that influence its physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and lipophilicity (due to the benzyl and methyl groups).
Properties
IUPAC Name |
N-benzyl-4-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(11-12-5-3-2-4-6-12)15(18)13-7-9-14(17)10-8-13/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDYNGXKKXEBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzamide derivatives are widely studied for their biological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibitory properties. Below is a detailed comparison of N-benzyl-4-hydroxy-N-methylbenzamide with structurally related compounds, focusing on substituent effects, synthetic routes, and biological data.
Structural and Functional Group Variations
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Hydroxyl vs.
- Benzyl vs.
- Electron-Withdrawing Groups : Bromo and nitro substituents (as in ) reduce electron density on the aromatic ring, affecting reactivity and interaction with biological targets.
Key Observations :
- Coupling Reagents : Compounds like HPAPB and derivatives in use carbodiimides (e.g., HBTU) for amide bond formation, a common strategy for benzamide synthesis.
- Purification : Chromatography (HPLC or silica gel) is standard for isolating benzamides, as seen in .
Key Observations :
- Toxicity: HPAPB () shows lower toxicity than SAHA (a known HDAC inhibitor), highlighting the role of substituents in safety profiles.
- Crystallography : The simpler analog 4-hydroxy-N-methylbenzamide () forms hydrogen-bonded chains, suggesting similar intermolecular interactions for the target compound.
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